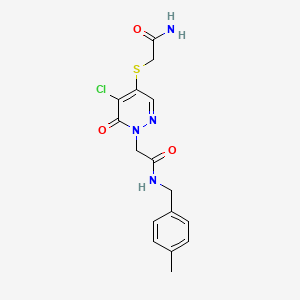

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Description

This compound features a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 4 with a thioether-linked 2-amino-2-oxoethyl group and at position 5 with a chlorine atom. The N-(4-methylbenzyl)acetamide moiety is attached via the pyridazinone’s nitrogen at position 1. Its synthesis likely involves alkylation of a pyridazinone thiol intermediate with a chloroacetamide derivative under basic conditions, analogous to methods used for pyrimidinone analogs . The chlorine substituent and 4-methylbenzyl group may enhance lipophilicity and target-binding specificity compared to simpler derivatives.

Properties

IUPAC Name |

2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-10-2-4-11(5-3-10)6-19-14(23)8-21-16(24)15(17)12(7-20-21)25-9-13(18)22/h2-5,7H,6,8-9H2,1H3,(H2,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPPCQMXPREGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Thioether formation: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether linkage.

Amidation: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the desired acetamide.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Variations

Pyridazinone vs. Pyrimidinone Derivatives

- Target Compound: Pyridazinone (two adjacent nitrogen atoms at positions 1 and 2).

- Analog (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12) contains a pyrimidinone core (nitrogen atoms at positions 1 and 3).

Substituted Pyrimidine Derivatives ()

- Compound 18: 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide features a 4-amino substituent and a thiazolyl group. Impact: The 4-amino group in Compound 18 may enhance hydrogen-bonding capacity, whereas the target compound’s 5-chloro substituent increases electronegativity and steric bulk .

Substituent Analysis

Table 1: Substituent Comparison

Key Observations:

- Chlorine vs. Methyl/Amino Groups: The target’s 5-chloro substituent may improve metabolic stability and halogen bonding compared to methyl or amino groups in analogs .

Research Implications and Limitations

- Structural Advantages: The target compound’s pyridazinone core and chlorine substituent may offer unique pharmacokinetic or target-binding profiles compared to pyrimidinone analogs.

- Limitations: No biological activity or solubility data for the target compound is provided in the evidence; comparisons are restricted to structural and synthetic parameters.

Biological Activity

The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and pharmacological implications based on diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.84 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities, and a thioether moiety that may contribute to its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds featuring the pyridazine scaffold. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound's mechanism of action may involve apoptosis induction, as evidenced by flow cytometric analyses showing significant rates of apoptosis in treated cancer cells.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. For example, related compounds have been characterized as inhibitors of various kinases, which play critical roles in cancer progression and other diseases. The selectivity and potency of these compounds can be influenced by structural modifications.

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| A | CSF1R | 5.5 | >2000 |

| B | PDGFRβ | 13 | >1000 |

Antimicrobial Activity

Preliminary studies suggest that compounds similar to the one may possess antimicrobial properties. For instance, thiazole and pyridazine derivatives have been reported to exhibit activity against various bacterial strains, indicating a broad spectrum of biological activity.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of pyridazine derivatives on breast cancer cell lines. The results indicated that certain substitutions on the benzyl moiety significantly enhanced the anticancer activity, suggesting a structure-activity relationship (SAR) that merits further exploration.

- Enzyme Inhibition Study : Another investigation focused on the inhibition of CSF1R by related compounds, demonstrating that modifications to the thioether group could enhance selectivity and potency against specific kinases involved in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.